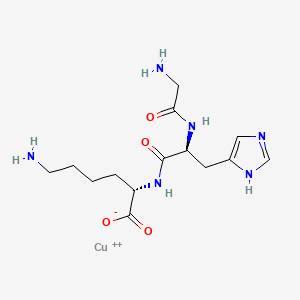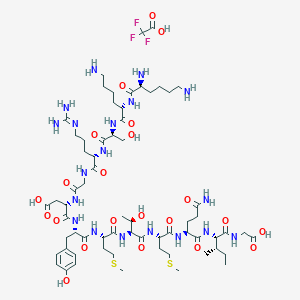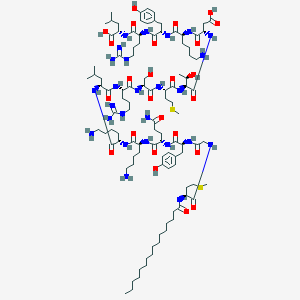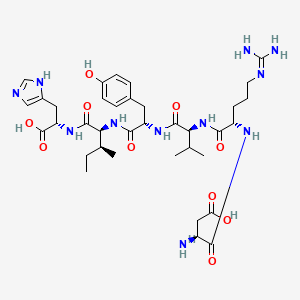
Cuivre de prezatide
Vue d'ensemble
Description
Prezatide copper is a tripeptide consisting of glycine, histidine, and lysine which readily forms a complex with copper ions . It is commonly used in cosmetic products for the skin and hair . It is known to aid wound healing and its potential applications in chronic obstructive pulmonary disease and metastatic colon cancer are currently being investigated .
Molecular Structure Analysis
The molecular structure of Prezatide copper consists of 14 carbon atoms, 23 hydrogen atoms, 1 copper atom, 6 nitrogen atoms, and 4 oxygen atoms . The average weight is 402.921 and the monoisotopic mass is 402.107128 .Chemical Reactions Analysis
Prezatide in complex with copper increases the synthesis and deposition of type I collagen and glycosaminoglycan . It also increases the expression of matrix metalloproteinase-2 as well as tissue inhibitor of matrix metalloproteinases-1 and -2, suggesting that it plays a role in the modulation of tissue remodeling .Applications De Recherche Scientifique
Applications cosmétiques
Le cuivre de prezatide est couramment utilisé dans les produits cosmétiques pour la peau et les cheveux {svg_1} {svg_2}. Il est connu pour améliorer l'élasticité, la densité et la fermeté de la peau, et réduire les ridules et les rides {svg_3}. Il aide également à réduire les dommages causés par le soleil et augmente la prolifération des kératinocytes {svg_4}.
Remodelage tissulaire
Le this compound joue un rôle dans le remodelage tissulaire {svg_5}. Il augmente l'expression de la métalloprotéinase matricielle-2 ainsi que de l'inhibiteur tissulaire des métalloprotéinases matricielles-1 et -2 {svg_6}. Ces protéines sont impliquées dans la dégradation et la reconstruction de la matrice extracellulaire, ce qui est un processus clé dans le remodelage tissulaire.
Activité antioxydante
Le this compound présente des effets antioxydants {svg_7}. On pense que son activité antioxydante est due à sa capacité à fournir du cuivre pour la superoxyde dismutase {svg_8}, une enzyme qui aide à décomposer les molécules d'oxygène potentiellement nocives dans les cellules, ce qui pourrait empêcher les dommages aux tissus.
Activité anti-inflammatoire
Le this compound possède des propriétés anti-inflammatoires {svg_9}. On pense qu'il bloque la libération de fer (Fe2+) lors d'une blessure {svg_10}, ce qui peut réduire l'inflammation et favoriser la guérison.
Applications potentielles dans la maladie pulmonaire obstructive chronique (MPOC)
Les applications potentielles du this compound dans la maladie pulmonaire obstructive chronique sont actuellement à l'étude {svg_11} {svg_12} {svg_13}. Étant donné ses propriétés de cicatrisation des plaies et anti-inflammatoires, il pourrait potentiellement aider à réparer les tissus pulmonaires endommagés et à réduire l'inflammation dans la MPOC.
Applications potentielles dans le cancer colorectal métastatique
Des recherches sont également menées sur les applications potentielles du this compound dans le cancer colorectal métastatique {svg_14} {svg_15} {svg_16}. Son rôle dans le remodelage tissulaire et la cicatrisation des plaies pourrait être bénéfique dans le traitement de cette maladie.
Mécanisme D'action
Pharmacokinetics
Given its use in cosmetic products for the skin and hair , it can be inferred that it is likely to be topically absorbed and locally distributed.
Result of Action
The action of Prezatide copper results in improved skin elasticity, density, and firmness, reduction in fine lines and wrinkles, reduction in photodamage, and increased keratinocyte proliferation . It also displays antioxidant and angiogenic effects and appears to modulate tissue remodeling in injury .
Safety and Hazards
Propriétés
IUPAC Name |
copper;(2S)-6-amino-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(1H-imidazol-5-yl)propanoyl]amino]hexanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N6O4.Cu/c15-4-2-1-3-10(14(23)24)20-13(22)11(19-12(21)6-16)5-9-7-17-8-18-9;/h7-8,10-11H,1-6,15-16H2,(H,17,18)(H,19,21)(H,20,22)(H,23,24);/q;+2/p-1/t10-,11-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZWIFMYRRCMYMN-ACMTZBLWSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=N1)CC(C(=O)NC(CCCCN)C(=O)[O-])NC(=O)CN.[Cu+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(NC=N1)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)[O-])NC(=O)CN.[Cu+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23CuN6O4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20237492 | |
| Record name | Prezatide copper | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20237492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Prezatide in complex with copper increases the synthesis and deposition of type I collagen and glycosaminoglycan. It also increases the expression of matrix metalloproteinase-2 as well as tissue inhibitor of matrix metalloproteinases-1 and -2, suggesting that it plays a role in the modulation of tissue remodeling. It is thought that prezatide's antioxidant activity is due to its ability to supply copper for superoxide dismutase and its anti inflammatory ability due to the blockage the of iron (Fe2+) release during injury. Prezatide also increases angiogenesis to injury sites. The precise mechanisms of these effects are unknown. It is also unknown whether prezatide's effects are due to the action of the tripeptide itself or its ability to localize and transport copper. Prezatide is known to be bound by heparin and heparin sulfate | |
| Record name | Prezatide copper | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14683 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS RN |
89030-95-5 | |
| Record name | Prezatide copper | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089030955 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Prezatide copper | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14683 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Prezatide copper | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20237492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: How does Prezatide copper exert its effects at the molecular level?
A1: Prezatide copper primarily acts by binding to copper ions, forming a stable complex. This complex interacts with various target molecules and influences gene expression, ultimately impacting cellular processes. [, ] For instance, it has been shown to modulate the expression of genes involved in collagen synthesis, angiogenesis, and DNA repair. [, ] While the exact mechanisms are still under investigation, the ability of Prezatide copper to interact with copper ions and modulate gene expression appears central to its diverse biological activities.
Q2: What is the structure of Prezatide copper, and what is known about its stability?
A2: Prezatide copper is a tripeptide with the amino acid sequence glycyl-L-histidyl-L-lysine complexed with a copper(II) ion. Its molecular formula is C14H22CuN6O4. While the precise structural characterization data might require further detailed investigation, its copper-binding capacity is well-documented. [] Studies on its stability under various conditions, such as different pH levels and temperatures, are crucial to understand its behavior in formulations and biological environments. This information is particularly relevant for developing stable and effective products containing Prezatide copper.
Q3: What evidence supports the anti-cancer potential of Prezatide copper?
A3: Research suggests that Prezatide copper might possess anti-cancer properties. Studies using the Connectivity Map, a tool that analyzes gene expression profiles, revealed that Prezatide copper could reverse the expression of genes overexpressed in aggressive metastatic human colon cancer. [] Furthermore, it has demonstrated the ability to reactivate programmed cell death in specific cultured human cancer cell lines. [] Notably, in vivo studies using a mouse model of Sarcoma 180 showed significant tumor suppression when treated with Prezatide copper and ascorbic acid. [] While these findings are promising, further investigations are necessary to validate these initial observations and elucidate the underlying mechanisms.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







